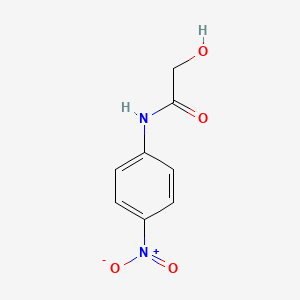
2-Hydroxy-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-N-(4-nitrophenyl)acetamide can be synthesized through the nitration of 4-hydroxyacetanilide (paracetamol) using nitric acid. The reaction typically involves the following steps:
- Dissolving 4-hydroxyacetanilide in a suitable solvent such as acetic acid.
- Adding concentrated nitric acid dropwise while maintaining the reaction temperature below 10°C.
- Stirring the reaction mixture for a specified period, usually 1-2 hours.
- Isolating the product by filtration and purifying it through recrystallization from methanol .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-hydroxy-N-(4-aminophenyl)acetamide.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-Hydroxy-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with the active site residues. Additionally, the nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .
Comparison with Similar Compounds
N-(4-Hydroxy-3-nitrophenyl)acetamide: Similar structure but with the nitro group at the 3-position.
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Isomer with the nitro group at the 2-position.
Uniqueness: 2-Hydroxy-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
62100-58-7 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-hydroxy-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O4/c11-5-8(12)9-6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12) |
InChI Key |
LDHNZYQYDDJEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















